T-3775440 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

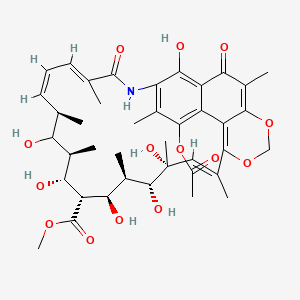

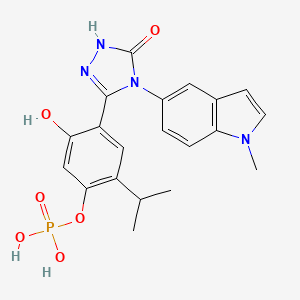

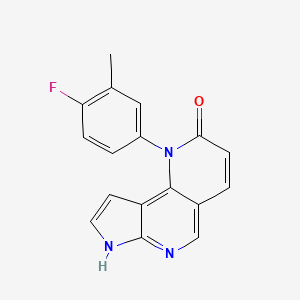

T-3775440 hydrochloride is an irreversible lysine-specific histone demethylase (LSD1) inhibitor . It has an IC50 value of 2.1 nM , indicating its high potency. This compound is used for research purposes .

Molecular Structure Analysis

The molecular formula of T-3775440 hydrochloride is C18H23ClN4O . The molecular weight is 346.9 g/mol . The InChI code is1S/C18H22N4O.ClH/c1-22-11-14 (10-20-22)18 (23)21-15-6-4-13 (5-7-15)16-8-17 (16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3, (H,21,23);1H/t16-,17+;/m0./s1 . Physical And Chemical Properties Analysis

The molecular weight of T-3775440 hydrochloride is 346.85 . The elemental analysis shows that it contains 62.33% Carbon, 6.68% Hydrogen, 10.22% Chlorine, 16.15% Nitrogen, and 4.61% Oxygen .Aplicaciones Científicas De Investigación

Small-Cell Lung Cancer (SCLC) Treatment

T-3775440 hydrochloride: is an irreversible inhibitor of the chromatin demethylase LSD1 . It has shown promise in the treatment of SCLC by disrupting LSD1 interactions with SNAG domain proteins INSM1 and GFI1B. This disruption leads to the inhibition of neuroendocrine-associated gene expression, such as ASCL1, which is crucial for the proliferation of SCLC cells .

Leukemia Cell Transdifferentiation

The compound has been observed to induce leukemia cell transdifferentiation . By inhibiting the interaction between LSD1 and GFI1B, a SNAG domain transcription factor, T-3775440 hydrochloride exerts antiproliferative effects, potentially offering a new approach to leukemia treatment .

Neuroendocrine Tumor Research

Given its impact on neuroendocrine-associated transcription, T-3775440 hydrochloride can be a valuable tool in neuroendocrine tumor research. It helps in understanding the molecular features associated with neuroendocrine cells, which are often used as diagnostic and prognostic markers in SCLC patients .

Chromatin Modification Studies

As an inhibitor of LSD1, T-3775440 hydrochloride serves as a critical agent in studying chromatin modifications. It aids in exploring the role of histone demethylation in gene expression and the development of various cancers .

Antiproliferative Agent Screening

T-3775440 hydrochloride’s ability to inhibit cell proliferation makes it a candidate for screening as an antiproliferative agent in a range of cancers beyond SCLC and leukemia, potentially leading to broader therapeutic applications .

Molecular Interaction Analysis

The compound’s mechanism of action involves disrupting protein-protein interactions, making it a useful tool for scientists studying the interactions between LSD1 and other proteins within the cell .

Mecanismo De Acción

Target of Action

T-3775440 hydrochloride is an irreversible inhibitor of the chromatin demethylase known as lysine-specific histone demethylase 1A (LSD1 or KDM1A) . LSD1 is a key player in the regulation of gene expression, and its dysregulation has been implicated in the development of various cancers .

Mode of Action

T-3775440 hydrochloride exerts its antiproliferative effects by disrupting the interaction between LSD1 and certain SNAG domain proteins, such as growth factor–independent 1B (GFI1B) and INSM1 . These proteins are transcription factors critical for the differentiation processes of certain cell lineages .

Biochemical Pathways

The disruption of the LSD1-GFI1B and LSD1-INSM1 interactions by T-3775440 hydrochloride leads to changes in gene expression. For instance, it inhibits the expression of neuroendocrine-associated genes, such as ASCL1 . This disruption enforces the transdifferentiation of erythroid/megakaryocytic lineages into granulomonocytic-like lineage cells .

Pharmacokinetics

It’s highly selective for LSD1 relative to other monoamine oxidases (e.g., MAO-A and MAO-B), with an IC50 value of 2.1 nM .

Result of Action

The primary result of T-3775440 hydrochloride’s action is the inhibition of cell proliferation. For example, it has been shown to inhibit the proliferation of small-cell lung cancer (SCLC) cells in vitro and retard SCLC tumor growth in vivo . Similarly, it has shown significant antitumor efficacy in acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) xenograft models .

Safety and Hazards

T-3775440 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, and there is a risk of serious damage to health by prolonged exposure . There is also a possible risk of impaired fertility and harm to the unborn child . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propiedades

IUPAC Name |

N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H/t16-,17+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFPAGOQZFSLFH-MCJVGQIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3NCC4CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-3775440 hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

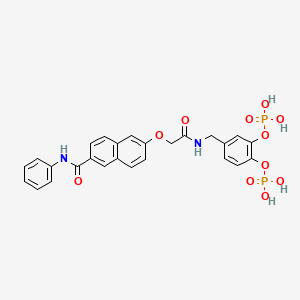

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine](/img/structure/B611022.png)

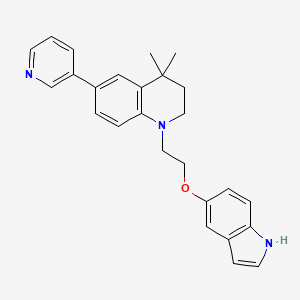

![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)

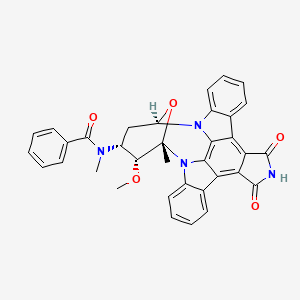

![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)